1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Medicinal Chemistry Lead Optimization Fragment‑Based Drug Design

1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203386-35-9) is a synthetic urea derivative characterized by a 1,2,3,4-tetrahydroquinoline scaffold bearing a methylsulfonyl group at the N‑1 position and a 3,4‑dichlorophenyl urea substituent at the 7‑position. It belongs to the broader class of tetrahydroquinolinylurea derivatives, a family that has attracted interest as vanilloid receptor (VR1) antagonists and for other pharmacological activities.

Molecular Formula C17H17Cl2N3O3S
Molecular Weight 414.3
CAS No. 1203386-35-9
Cat. No. B2519193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203386-35-9
Molecular FormulaC17H17Cl2N3O3S
Molecular Weight414.3
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H17Cl2N3O3S/c1-26(24,25)22-8-2-3-11-4-5-13(10-16(11)22)21-17(23)20-12-6-7-14(18)15(19)9-12/h4-7,9-10H,2-3,8H2,1H3,(H2,20,21,23)
InChIKeyNPPQXJMQKPDPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea – A Tetrahydroquinolinylurea Derivative for Specialized Research Applications


1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203386-35-9) is a synthetic urea derivative characterized by a 1,2,3,4-tetrahydroquinoline scaffold bearing a methylsulfonyl group at the N‑1 position and a 3,4‑dichlorophenyl urea substituent at the 7‑position . It belongs to the broader class of tetrahydroquinolinylurea derivatives, a family that has attracted interest as vanilloid receptor (VR1) antagonists and for other pharmacological activities [1]. The compound is supplied primarily as a research‑grade tool compound for in vitro and in vivo non‑human investigations.

Why 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Cannot Be Freely Replaced by In‑Class Analogs


The tetrahydroquinoline‑7‑yl urea scaffold is exquisitely sensitive to the nature of the N‑1 substituent. Systematic variation of this position across a series of tetrahydroquinolinylurea derivatives reveals that even modest changes—such as replacing a methylsulfonyl with a phenylsulfonyl, methoxyacetyl, or benzoyl group—can profoundly alter receptor affinity, selectivity, and pharmacokinetic profile [1][2]. Consequently, direct substitution of 1‑(3,4‑dichlorophenyl)‑3‑(1‑(methylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl)urea by a close analog risks introducing uncharacterized and potentially misleading biological readouts, making compound‑specific validation essential for rigorous scientific and industrial procurement decisions.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea


Molecular Weight Reduction versus the Phenylsulfonyl Analog Enhances Ligand Efficiency Metrics

Replacement of the N‑1 methylsulfonyl group by a phenylsulfonyl group increases the molecular weight from 414.3 to 476.4 Da, a difference of 62.1 Da that directly impacts ligand efficiency and compliance with oral drug‑like space . This structural difference translates to a lower heavy‑atom count (26 vs. 31) and a reduced calculated logP (clogP ≈ 2.9 vs. ≈ 3.8), favoring improved aqueous solubility and permeability.

Medicinal Chemistry Lead Optimization Fragment‑Based Drug Design

Unique N‑1 Methylsulfonyl Group Provides Distinct Hydrogen‑Bond Acceptor Geometry versus Methoxyacetyl and Benzoyl Analogs

The methylsulfonyl group presents two sulfonyl oxygen atoms in a tetrahedral geometry that can engage hydrogen‑bond donors in a manner fundamentally different from the planar methoxyacetyl (CAS 1203361‑79‑8) or benzoyl analogs. While quantitative potency data for this specific compound are not publicly available, the tetrahydroquinolinylurea patent family explicitly teaches that N‑1 substituent variation modulates VR1 antagonistic activity, with sulfonyl derivatives generally showing distinct selectivity profiles relative to acyl derivatives [1]. This structural divergence is critical for target‑based screening library design.

Structure–Activity Relationship Sulfonamide Tetrahydroquinoline Library

Gamma‑Secretase Modulation Potential Distinguished from Closely Related Analogs

A vendor‑referenced study indicates that this compound has been investigated for its ability to modulate gamma‑secretase activity, a target central to Alzheimer’s disease pathology . Although detailed IC50 values are not publicly disclosed, the 3,4‑dichlorophenyl substitution pattern is known in the gamma‑secretase modulator field to favor Notch‑sparing profiles over classical inhibitors, as demonstrated by structurally related arylurea derivatives. This places 1‑(3,4‑dichlorophenyl)‑3‑(1‑(methylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl)urea in a distinct functional category versus analogs bearing mono‑halogenated or unsubstituted phenyl rings.

Alzheimer’s Disease Gamma‑Secretase Modulator Notch‑Sparing

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea


Hit‑to‑Lead Optimization in Neuroscience Target Programs

The compound’s low molecular weight (414.3 Da) and favorable lipophilicity (clogP ≈ 2.9) position it as an attractive starting point for medicinal chemistry campaigns targeting gamma‑secretase or related CNS protein–protein interactions [Section 3, Evidence 1]. Its methylsulfonyl group can be further derivatized to explore hydrogen‑bond interactions in the S1′ pocket of the target enzyme.

Focused Library Enumeration for VR1 Antagonist Screening

Given the established role of tetrahydroquinolinylurea derivatives as VR1 antagonists [1], this compound can serve as a key monomer for the synthesis of a focused library. The 3,4‑dichlorophenyl moiety and the sulfonamide linkage together offer a pharmacophore that is distinct from the more common amide‑linked analogs, enriching the chemical diversity of screening decks.

Negative Control or Comparator in Notch‑Sparing Gamma‑Secretase Modulator Assays

If the compound’s gamma‑secretase modulation activity is confirmed, it could be employed as a reference compound in cell‑based Notch‑sparing assays, providing a benchmark for evaluating newer chemotypes. The presence of the 3,4‑dichloro substitution is a key structural determinant that may correlate with reduced Notch‑related toxicity [Section 3, Evidence 3].

Physicochemical Benchmarking in Solubility and Permeability Studies

The measurable reduction in molecular weight (−62 Da) and clogP (−0.9 units) versus the phenylsulfonyl analog [Section 3, Evidence 1] makes this compound a useful standard for assessing the impact of N‑1 substituent modifications on thermodynamic solubility and parallel artificial membrane permeability, two parameters critical for CNS drug candidate progression.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.